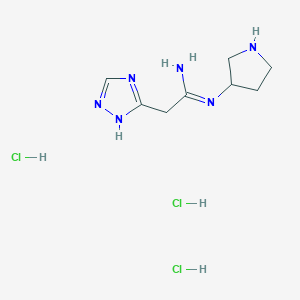
trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid
Overview
Description
trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid: is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 3-position
Mechanism of Action
- Plasminogen is a precursor to plasmin, an enzyme responsible for breaking down fibrin clots. By inhibiting plasminogen activation, tranexamic acid helps maintain clot stability and prevents excessive bleeding .
- Consequently, fibrinolysis (the breakdown of fibrin clots) is inhibited, promoting clot stability and reducing bleeding .
- Downstream effects include reduced clot breakdown, improved hemostasis, and prevention of hemorrhagic episodes .
- Cellular effects include reduced bleeding, improved wound healing, and prevention of excessive blood loss .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Tranexamic acid is well-absorbed when taken orally. It has a relatively short half-life (about 2 hours) and distributes throughout the body. The liver metabolizes it, and the primary metabolite is trans-4-(aminomethyl)cyclohexanecarboxylic acid (AMCHA). Renal excretion plays a significant role in eliminating tranexamic acid. High bioavailability ensures effective therapeutic levels .
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of a carboxylic acid group at the 3-position. One common method involves the reaction of 5-methylpiperidine with benzyl chloroformate under basic conditions to form the benzyloxycarbonyl-protected intermediate. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its benzyloxycarbonyl group serves as a protective group for the nitrogen atom, allowing selective reactions at other positions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of piperidine-based drugs, which are known for their pharmacological activities, including analgesic and anti-inflammatory properties.
Industry: In the pharmaceutical industry, this compound is used in the development of new drug candidates
Comparison with Similar Compounds
Similar Compounds
trans-1-(Benzyloxycarbonyl)-4-methylpiperidine-3-carboxylic acid: Similar structure but with a methyl group at the 4-position.
cis-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid: Geometric isomer with different spatial arrangement.
trans-1-(Methoxycarbonyl)-5-methylpiperidine-3-carboxylic acid: Similar structure with a methoxycarbonyl group instead of benzyloxycarbonyl.
Uniqueness: trans-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzyloxycarbonyl group This group provides stability and protection to the nitrogen atom, allowing selective reactions and modifications at other positions
Properties
IUPAC Name |
(3S,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXQVSBDHHRLV-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1528315.png)


![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)





![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)




